Direct Head-to-Head Comparison: SRPIN803 vs. SRPIN340 in VEGF Production
In ARPE-19 retinal pigment epithelial cells, SRPIN803 demonstrates a clear advantage over its precursor SRPIN340 in suppressing VEGF production. This difference is directly attributed to SRPIN803's dual inhibition of CK2 in addition to SRPK1, whereas SRPIN340 is a selective SRPK1 inhibitor [1].
| Evidence Dimension | Suppression of VEGF production in ARPE-19 cells |
|---|---|
| Target Compound Data | Significantly suppressed VEGF production more effectively than SRPIN340 |
| Comparator Or Baseline | SRPIN340 (selective SRPK1 inhibitor, Ki = 0.89 μM for SRPK1 ) |
| Quantified Difference | Qualitatively more effective suppression; dual inhibition of CK2 (IC50 = 0.2 μM) absent in SRPIN340 |
| Conditions | ARPE-19 human retinal pigment epithelial cells [1] |
Why This Matters
This functional superiority in a disease-relevant cell line validates the necessity of the dual-target profile for maximal anti-angiogenic effect, making SRPIN803 the preferred tool compound for AMD research.
- [1] Morooka, S., et al. Identification of a Dual Inhibitor of SRPK1 and CK2 That Attenuates Pathological Angiogenesis of Macular Degeneration in Mice. Mol Pharmacol. 2015 Aug;88(2):316-25. doi: 10.1124/mol.114.097345. View Source
